molecular formula C16H15FN2O B4047459 1-[1-(4-FLUOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-ETHANOL

1-[1-(4-FLUOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-ETHANOL

Cat. No.: B4047459
M. Wt: 270.30 g/mol
InChI Key: GUTHCQPASFQRLC-UHFFFAOYSA-N
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Description

1-[1-(4-Fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-1-ethanol is an organic compound that features a benzimidazole core substituted with a 4-fluorobenzyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-1-ethanol typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl bromide and the benzimidazole derivative.

    Addition of Ethanol Moiety: The final step involves the addition of the ethanol moiety, which can be achieved through a reduction reaction using suitable reducing agents like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-1-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The benzimidazole ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogenated benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-[1-(4-Fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-1-ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-1-ethanol involves its interaction with specific molecular targets. The benzimidazole core can interact with various enzymes or receptors, potentially inhibiting their activity. The 4-fluorobenzyl group may enhance binding affinity and specificity, while the ethanol moiety can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzyl bromide: A precursor used in the synthesis of 1-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-1-ethanol.

    1-(4-Fluorobenzyl)-1H-1,3-benzimidazole: A compound with a similar structure but lacking the ethanol moiety.

    1-(4-Fluorobenzyl)-2-methyl-1H-1,3-benzimidazole: A methyl-substituted analog.

Uniqueness

This compound is unique due to the presence of the ethanol moiety, which can influence its chemical reactivity and biological activity. The combination of the benzimidazole core with the 4-fluorobenzyl group and ethanol moiety provides a distinct profile that can be exploited for various applications.

Properties

IUPAC Name

1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O/c1-11(20)16-18-14-4-2-3-5-15(14)19(16)10-12-6-8-13(17)9-7-12/h2-9,11,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTHCQPASFQRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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